Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2098058-00-3
VCID: VC3188746
InChI: InChI=1S/C15H26N4O3/c1-9(2)12-17-13(22-18-12)10-8-19(7-6-11(10)16)14(20)21-15(3,4)5/h9-11H,6-8,16H2,1-5H3
SMILES: CC(C)C1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C
Molecular Formula: C15H26N4O3
Molecular Weight: 310.39 g/mol

Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

CAS No.: 2098058-00-3

Cat. No.: VC3188746

Molecular Formula: C15H26N4O3

Molecular Weight: 310.39 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate - 2098058-00-3

Specification

CAS No. 2098058-00-3
Molecular Formula C15H26N4O3
Molecular Weight 310.39 g/mol
IUPAC Name tert-butyl 4-amino-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H26N4O3/c1-9(2)12-17-13(22-18-12)10-8-19(7-6-11(10)16)14(20)21-15(3,4)5/h9-11H,6-8,16H2,1-5H3
Standard InChI Key XUHSTPJHUGDSQD-UHFFFAOYSA-N
SMILES CC(C)C1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C
Canonical SMILES CC(C)C1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

Basic Information

Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is registered with CAS number 2098058-00-3, representing a unique identifier in chemical databases. The compound features a molecular formula of C15H26N4O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions . The structural composition of this compound integrates multiple functional groups that contribute to its chemical behavior and potential applications in various fields of chemistry.

Structural Features

The compound contains several key structural elements that define its chemical identity and reactivity:

  • A piperidine ring serving as the core structure

  • A 1,2,4-oxadiazole moiety attached at position 3 of the piperidine

  • An amino group (-NH2) at position 4 of the piperidine

  • An isopropyl group attached to position 3 of the oxadiazole

  • A tert-butyloxycarbonyl (Boc) group protecting the piperidine nitrogen

These structural features create a three-dimensional arrangement that influences the compound's physical properties, chemical reactivity, and potential interactions with biological systems. The oxadiazole ring, in particular, is a heterocyclic structure known for its presence in various bioactive compounds and pharmaceutical agents.

Physical and Chemical Properties

Physical Characteristics

While specific experimental data on the physical properties of tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is limited, certain properties can be inferred based on its chemical structure. Compounds containing similar functional groups typically exist as crystalline solids at room temperature. The presence of multiple nitrogen atoms and the oxadiazole ring likely contributes to a relatively high melting point, while the tert-butyl and isopropyl groups enhance lipophilicity.

Chemical Properties

The chemical reactivity of this compound is influenced by its constituent functional groups:

These chemical properties make the compound versatile in synthetic chemistry applications, particularly as a building block for more complex molecules in medicinal chemistry.

Synthesis Methods

Key Intermediates and Reaction Conditions

Based on synthetic approaches for similar oxadiazole-containing compounds, the following table presents potential intermediates and reaction conditions that might be employed in the synthesis of the target compound:

StepIntermediateReaction TypeTypical ConditionsPotential Yield
14-substituted piperidineStarting materialN/AN/A
2Nitrile intermediateCondensationBase, RT to 60°C70-85%
3Oxadiazole formationCyclizationHydroxylamine, heat60-75%
4Isopropyl additionAlkylationBase, isopropyl halide65-80%
5N-Boc protectionCarbamate formationBoc2O, base, 0°C to RT85-95%
6Amino introductionReduction/SubstitutionVaries by approach50-75%

This synthetic sequence represents a hypothetical pathway that would need experimental validation, as specific conditions may vary depending on the exact substituents and reactivity patterns.

Structural Analogs and Comparative Analysis

Related Compounds

Several structural analogs of tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate have been reported in the chemical literature, including:

  • 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS: 733748-92-0), which lacks the Boc protecting group and the amino functionality

  • Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate (CAS: 2375274-63-6), which contains a 1,2-oxazole ring instead of a 1,2,4-oxadiazole

Structural Comparison

The following table compares the structural features of tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate with its analogs:

CompoundHeterocyclic RingPiperidine SubstitutionN-ProtectionMolecular FormulaMolecular Weight
Target compound1,2,4-oxadiazole3-(oxadiazolyl), 4-aminoBocC15H26N4O3~310 g/mol
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine1,2,4-oxadiazole4-(oxadiazolyl)NoneC10H17N3O195.26 g/mol
Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate1,2-oxazole4-(oxazolyl)BocC13H21N3O3267.32 g/mol

These structural differences significantly impact the chemical properties and potential applications of each compound, particularly with respect to their reactivity patterns and biological activities.

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity profile of tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is dictated by its constituent functional groups, each offering distinct opportunities for chemical transformations:

  • The primary amino group can undergo:

    • Acylation to form amides

    • Reductive amination with aldehydes or ketones

    • Diazotization followed by various transformations

    • Nucleophilic substitution reactions

  • The tert-butyloxycarbonyl (Boc) group can be:

    • Selectively cleaved under acidic conditions (typically TFA in DCM)

    • Retained during basic or neutral reaction conditions

    • Used as a protecting group during selective transformations elsewhere in the molecule

  • The 1,2,4-oxadiazole ring exhibits:

    • Stability to many reagents and reaction conditions

    • Potential for coordination with metal ions through nitrogen atoms

    • Aromatic character influencing the electronic properties of the molecule

Possible Derivatization Pathways

Several potential modification pathways can be envisioned for the target compound, expanding its utility in chemical synthesis:

Modification SiteReaction TypePotential ProductsApplications
Amino groupAcylationAmides, sulfonamidesPeptidomimetics, enzyme inhibitors
Amino groupReductive aminationSecondary/tertiary aminesCNS-active compounds
Piperidine N (after Boc removal)AlkylationN-alkylated derivativesTuning lipophilicity, bioavailability
Piperidine ringOxidationN-oxide, hydroxylated derivativesMetabolite synthesis
Isopropyl groupOxidationCarboxylic acid derivativesImproved water solubility

These transformations offer numerous opportunities to expand the chemical space around this scaffold, potentially leading to compounds with improved properties or novel activities.

Research Status and Future Directions

Future Research Opportunities

Several promising research directions could be pursued with this compound or its derivatives:

  • Structure-activity relationship studies to optimize properties for specific biological targets

  • Development of more efficient synthetic routes to access this and related compounds

  • Exploration of its potential as a scaffold for fragment-based drug discovery

  • Investigation of its coordination chemistry with transition metals for catalytic applications

  • Computational studies to predict properties and biological activities of derivatives

These research avenues could potentially revitalize interest in this compound class and lead to valuable insights for drug discovery and development programs.

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